Block Copolymer Architecture with 2-Ethylhexyl Units Enables High Field-Effect Hole Mobility of 0.14 cm²/V·s
The incorporation of 3-(2-ethylhexyl)thiophene (3EHT) units, derived from 2-bromo-3-(2-ethylhexyl)thiophene, into a block copolymer architecture with 3-hexylthiophene (3HT) results in a field-effect hole mobility of up to 0.14 cm² V⁻¹ s⁻¹ for P(3HT-b-3EHT) with 83 mol% P3HT, even without thermal annealing [1]. In contrast, random copolymers P(3HT-ran-3EHT) with the same composition exhibit a monotonic decrease in mobility due to disrupted crystallinity [1]. This demonstrates that the branched 2-ethylhexyl side chain, when properly sequenced in a block structure, does not degrade charge transport but can instead enhance it through improved structural ordering, a feature not observed with random incorporation of branched monomers [1].
| Evidence Dimension | Field-Effect Hole Mobility |
|---|---|
| Target Compound Data | P(3HT-b-3EHT) with 83 mol% P3HT: 0.14 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | P(3HT-ran-3EHT) random copolymer: monotonic decrease in mobility with increasing 3EHT content |
| Quantified Difference | Target block copolymer achieves high mobility (0.14 cm²/V·s), while random copolymer shows significantly lower and decreasing mobility |
| Conditions | Thin films of highly regioregular all-conjugated diblock copolymers; OFET device measurement without thermal treatment |
Why This Matters
This direct comparison provides a quantitative justification for selecting the 2-ethylhexyl monomer when designing block copolymers for high-performance OFETs, as random incorporation of the same monomer leads to a predictable and substantial loss in mobility.
- [1] Ohshimizu, K., & Ueda, M. (2011). Field-effect hole mobility of poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene)s. Synthetic Metals, 161(3–4), 225–228. View Source
